An In-depth Technical Guide to the Basic Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
An In-depth Technical Guide to the Basic Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No: 25877-49-0), a heterocyclic amine of significant interest in medicinal chemistry and materials science.[1] This document compiles available data on its chemical structure, and basic properties, and outlines detailed experimental protocols for their determination. Furthermore, it visualizes key biological signaling pathways where this scaffold is implicated and presents a general workflow for its synthesis and characterization.
Core Chemical and Physical Properties
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a solid at room temperature, recognized for its role as a versatile building block in the synthesis of more complex molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its structure features a stable 1,3,4-oxadiazole ring linked to an aniline moiety, making it a valuable intermediate for developing novel therapeutic agents and functional organic materials.[1]
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 25877-49-0 | [1] |
| Physical Form | Solid | |
| pKa (basic) | ~4.2 | Estimated, based on the non-fluorinated parent compound.[1] |
| Melting Point | Not Reported | The 5-butyl analog has a melting point of 103–104 °C, and the 5-hexyl analog melts at 109-110 °C.[2][3] |
| Boiling Point | Not Reported | Expected to decompose at high temperatures. |
| Solubility | Not Quantitatively Reported | General solubility in organic solvents is expected. |
Spectroscopic Data
The structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be confirmed using various spectroscopic techniques.[1] While specific spectra for this compound are not publicly available, the expected characteristic signals are outlined below based on related structures.
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons (δ 6.7–7.7 ppm), methyl group protons (δ ~2.6 ppm), and amine protons.[1] |
| ¹³C NMR | Oxadiazole carbons (δ 160–165 ppm) and aromatic carbons (δ 115–130 ppm).[1] |
| IR Spectroscopy | N-H stretching of the primary amine (3350–3400 cm⁻¹), C=N stretching of the oxadiazole ring (1580–1630 cm⁻¹).[1] |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key basic properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus.
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Procedure:
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The capillary tube containing the sample is placed into the heating block of the apparatus.
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The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
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Determination of pKa
The pKa of the anilinic nitrogen can be determined by spectrophotometric titration.
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Principle: The UV-Vis absorbance of the compound will differ between its protonated and deprotonated forms. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.
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Materials:
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4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
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A series of buffer solutions with known pH values (e.g., from pH 2 to pH 7)
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UV-Vis spectrophotometer
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pH meter
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Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
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For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer solution.
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Measure the UV-Vis spectrum of each sample to identify a wavelength with a significant difference in absorbance between the highly acidic and neutral solutions.
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Measure the absorbance of each sample at this chosen wavelength.
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The pKa is calculated using the Henderson-Hasselbalch equation by plotting the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.
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Determination of Solubility
The equilibrium solubility in various solvents can be determined using the shake-flask method followed by a suitable analytical technique like HPLC.
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Materials:
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4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
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A selection of solvents (e.g., water, ethanol, DMSO, acetone)
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Vials with screw caps
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Shaking incubator
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Centrifuge
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HPLC system with a UV detector
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Procedure:
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Add an excess amount of the solid compound to a known volume of each solvent in separate vials.
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Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
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Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC method with a standard calibration curve.
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Calculate the original solubility in each solvent based on the dilution factor.
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Biological Context and Signaling Pathways
Derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline have been investigated for their potential to modulate key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and Focal Adhesion Kinase (FAK) pathways.
Figure 1: The canonical NF-κB signaling pathway and the potential inhibitory role of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives.
Figure 2: The Focal Adhesion Kinase (FAK) signaling pathway and the potential inhibitory action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives.
Synthesis and Characterization Workflow
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves a cyclization reaction. A general workflow for its synthesis and subsequent characterization is presented below.
Figure 3: A general workflow for the synthesis and characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.
